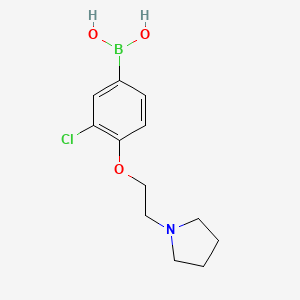

Ácido (3-cloro-4-(2-(pirrolidin-1-il)etoxi)fenil)borónico

Descripción general

Descripción

“(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Synthesis Analysis

The synthesis of compounds similar to “(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” often involves ring construction from different cyclic or acyclic precursors . For instance, the synthetic route to obtain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” is characterized by a pyrrolidine ring . This ring is non-planar, leading to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” often involve metal-catalyzed procedures . For example, the Suzuki-Miyaura cross-coupling reactions are commonly used .Aplicaciones Científicas De Investigación

Química medicinal: derivados de pirrolidina

El anillo de pirrolidina, un componente del ácido (3-cloro-4-(2-(pirrolidin-1-il)etoxi)fenil)borónico, se utiliza ampliamente en química medicinal para crear compuestos para tratar enfermedades humanas. La no planaridad y la estereogenicidad del anillo permiten una diversa actividad biológica y selectividad de los objetivos . Este compuesto se puede utilizar para sintetizar moléculas biológicamente activas con posibles aplicaciones terapéuticas.

Síntesis orgánica: acoplamiento de Suzuki-Miyaura

En la síntesis orgánica, este compuesto sirve como un reactivo organoborónico adecuado para las reacciones de acoplamiento de Suzuki-Miyaura. Esta reacción es fundamental para la formación de enlaces carbono-carbono, un paso fundamental en la construcción de moléculas orgánicas complejas . La parte del ácido borónico del compuesto facilita el paso de transmetalación, que es crucial para el proceso de acoplamiento.

Diseño de fármacos: estereoselectividad

La estereogenicidad del anillo de pirrolidina es significativa en el diseño de fármacos. Los diferentes isómeros estereoisómeros de los compuestos que contienen este anillo pueden unirse a proteínas enantioselectivas, lo que lleva a diferentes perfiles biológicos de los candidatos a fármacos. Esta propiedad es esencial para diseñar nuevos compuestos con actividades biológicas específicas .

Investigación farmacéutica: síntesis de compuestos bioactivos

La investigación farmacéutica aprovecha este compuesto en la síntesis de compuestos bioactivos. Se puede utilizar para crear moléculas con posibles efectos farmacológicos, como agentes anticancerígenos, antiinflamatorios o neuroprotectores. El grupo ácido borónico es particularmente útil para crear nuevas moléculas con las propiedades biológicas deseadas .

Aplicaciones industriales: química de materiales

Si bien no se citan directamente aplicaciones industriales específicas de este compuesto, los derivados de pirrolidina, incluidos los relacionados con este compuesto, se han utilizado en la química de materiales. Contribuyen a la síntesis de varios alcaloides y β-aminoácidos inusuales, que tienen aplicaciones en diferentes industrias .

Estudios biológicos: inhibición enzimática

Este compuesto puede estar involucrado en estudios biológicos, particularmente aquellos que exploran la inhibición enzimática. El anillo de pirrolidina puede ser un andamio para desarrollar inhibidores contra enzimas específicas, que es una estrategia común en el descubrimiento de fármacos para tratar enfermedades como el cáncer, el Alzheimer y otras .

Mecanismo De Acción

Target of Action

The primary target of (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent

Result of Action

The molecular and cellular effects of (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid’s action primarily involve the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .

Propiedades

IUPAC Name |

[3-chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHHYLXQDVJKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301178637 | |

| Record name | Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1704074-27-0 | |

| Record name | Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

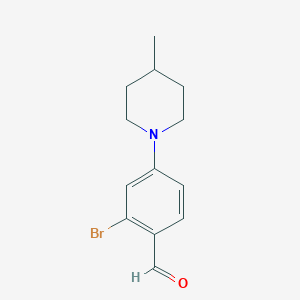

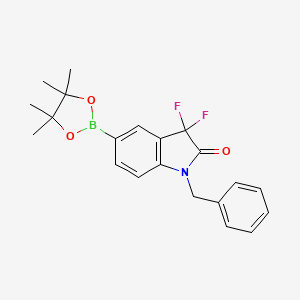

Retrosynthesis Analysis

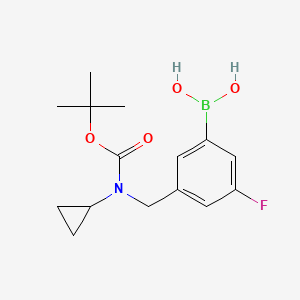

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)

![3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1446113.png)